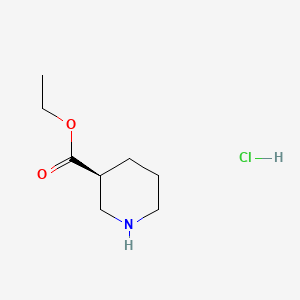

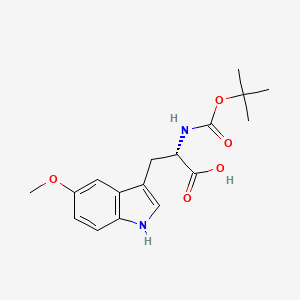

![molecular formula C7H6N4 B569385 Pyrido[3,4-b]pyrazin-8-amine CAS No. 120208-34-6](/img/structure/B569385.png)

Pyrido[3,4-b]pyrazin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrido[3,4-b]pyrazin-8-amine is a chemical compound with the molecular formula C7H6N4 . It has been evaluated as a corticotropin-releasing factor-1 receptor antagonist . A series of potent pyrido[3,4-b]pyrazin-2(1H)-one derivatives have been designed, synthesized, and biologically evaluated as FLT3 inhibitors .

Molecular Structure Analysis

The molecular structure of Pyrido[3,4-b]pyrazin-8-amine can be represented by the InChI code: 1S/C7H6N4/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H,8H2 . The exact molecular structure analysis is not available in the retrieved literature.Physical And Chemical Properties Analysis

Pyrido[3,4-b]pyrazin-8-amine has a molecular weight of 146.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 0 . The topological polar surface area is 64.7 Ų . The compound is covalently bonded and has a complexity of 138 .Wissenschaftliche Forschungsanwendungen

Pyrido[3,4-b]pyrazin-8-amine: A Comprehensive Analysis of Scientific Research Applications

Pharmaceutical Testing: “Pyrido[3,4-b]pyrazin-8-amine” is available for purchase as a high-quality reference standard for pharmaceutical testing . This suggests its use in the development and quality control of pharmaceutical products.

Chemical Research: The unique molecular structure of “Pyrido[3,4-b]pyrazin-8-amine” makes it a valuable asset in chemical research . Researchers may explore its reactivity, stability, and interaction with other compounds.

Biological Activity Exploration: Related compounds with a pyrido[2,3-b]pyrazine core have shown a wide range of biological activities . This implies that “Pyrido[3,4-b]pyrazin-8-amine” could be used to study biological processes or as a potential therapeutic agent.

Nonlinear Optical (NLO) Technology: Compounds with similar structures have been utilized in NLO technological applications due to their high NLO response . “Pyrido[3,4-b]pyrazin-8-amine” may also hold potential in this field.

Electrochemical Sensing: Some heterocyclic compounds are used in electrochemical sensing of DNA . “Pyrido[3,4-b]pyrazin-8-amine” could be investigated for similar applications.

Antioxidant and Antiurease Activity: The compound’s structural relatives have been explored for in vitro antioxidant and antiurease activities . This suggests possible research applications in understanding and combating oxidative stress and urease-related conditions.

Enzyme Inhibition: Similar structures have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes . “Pyrido[3,4-b]pyrazin-8-amine” might be researched for enzyme inhibition properties.

Cardiac Therapeutics: There is evidence of related compounds being used for treating myocardial infarction . This opens up possibilities for “Pyrido[3,4-b]pyrazin-8-amine” in cardiac therapeutic research.

Wirkmechanismus

Target of Action

Compounds with similar structures have been shown to interact with various targets, including kinases and other enzymes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their activity. This can result in alterations in cellular processes, potentially contributing to the compound’s observed effects .

Biochemical Pathways

Similar compounds have been shown to impact a variety of pathways, including those involved in cell growth and proliferation .

Result of Action

Compounds with similar structures have been shown to have various effects, including anti-inflammatory, antiviral, and antitumor activities .

Eigenschaften

IUPAC Name |

pyrido[3,4-b]pyrazin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-5-3-9-4-6-7(5)11-2-1-10-6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRNVTJEJYYPPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CN=CC2=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80702419 |

Source

|

| Record name | Pyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120208-34-6 |

Source

|

| Record name | Pyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80702419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrido[3,4-b]pyrazin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

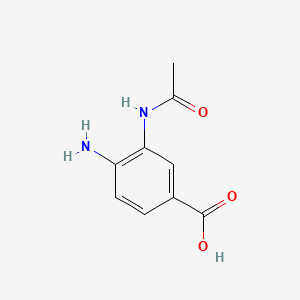

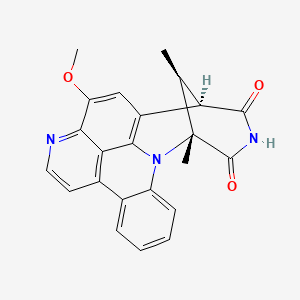

![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

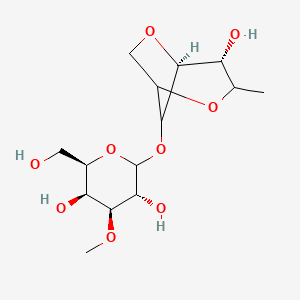

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)

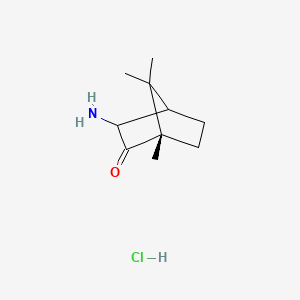

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)